N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride
CAS No.:
Cat. No.: VC20214218
Molecular Formula: C8H16ClN3
Molecular Weight: 189.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClN3 |
|---|---|
| Molecular Weight | 189.68 g/mol |
| IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H15N3.ClH/c1-3-9-7-8-5-6-10-11(8)4-2;/h5-6,9H,3-4,7H2,1-2H3;1H |
| Standard InChI Key | IZKUDVCUEBQHIX-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC1=CC=NN1CC.Cl |
Introduction
N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and an ethanamine moiety. The compound's molecular formula is not explicitly provided in the available literature, but its molecular weight is approximately 189.68 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse chemical reactivity and biological activity.
Synthesis
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride typically involves multi-step reactions. In industrial settings, continuous flow reactors may be used to enhance yield and purity during production. The specific synthetic route can vary based on the starting materials and desired product properties.
Biological Activities and Applications
Research indicates that N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride exhibits significant biological activities, including potential antimicrobial and anticancer properties. This makes it a candidate for therapeutic applications. The mechanism of action likely involves interaction with specific enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial Properties | Treatment of infections |
| Anticancer Properties | Cancer therapy |
Interaction Studies
Interaction studies involving N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride focus on its ability to modulate enzyme activity or interact with specific receptors. Techniques such as mass spectrometry and biochemical assays are employed to assess these interactions. Understanding these interactions is crucial for elucidating the compound's pharmacological properties and potential therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride | Propyl substitution on pyrazole | Different biological activity due to substitution |
| N-[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride | Difluoromethyl group | Enhanced lipophilicity and potential for increased bioactivity |
| N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride | Methyl substitution | Distinct reactivity patterns due to N-methyl group |
These comparisons highlight the unique properties of N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride, particularly its specific structure that imparts distinct chemical and biological properties.
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